molecular formula C11H16INO2 B14435283 2,6-Dimethyl-4-morpholinopyrylium iodide CAS No. 74332-96-0

2,6-Dimethyl-4-morpholinopyrylium iodide

Cat. No.: B14435283
CAS No.: 74332-96-0
M. Wt: 321.15 g/mol
InChI Key: VZKFAGLRHMMVIY-UHFFFAOYSA-M
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Description

2,6-Dimethyl-4-morpholinopyrylium iodide: is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromaticity and stability, making them useful in various chemical applications. This compound is characterized by the presence of a pyrylium ring substituted with two methyl groups at positions 2 and 6, and a morpholine ring at position 4, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholinopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with morpholine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The iodide counterion is introduced by adding an iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.

Major Products:

    Oxidation: Formation of pyrylium oxides.

    Reduction: Formation of dihydropyrylium derivatives.

    Substitution: Formation of halide-substituted pyrylium salts.

Scientific Research Applications

2,6-Dimethyl

Properties

CAS No.

74332-96-0

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

IUPAC Name

4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide

InChI

InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

VZKFAGLRHMMVIY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-]

Origin of Product

United States

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